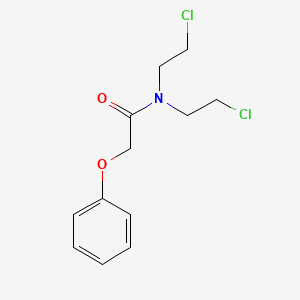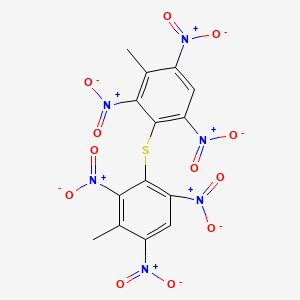
3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl is a complex organic compound with a unique structure that includes a piperidine ring and a methano-isoindole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl typically involves multiple steps. One common approach is to start with the preparation of the isoindole core, followed by the introduction of the piperidinyl-butynyl side chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would likely include rigorous purification steps, such as recrystallization or chromatography, to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione: A closely related compound without the hydrochloride salt.
4,7-Methano-1H-isoindole-1,3-dione derivatives: Other derivatives with different substituents on the isoindole core.
Uniqueness
The presence of the piperidinyl-butynyl side chain and the methano-isoindole core makes 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl unique. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
39488-10-3 |
|---|---|
Fórmula molecular |
C18H23ClN2O2 |
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
4-(4-piperidin-1-ylbut-2-ynyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride |
InChI |
InChI=1S/C18H22N2O2.ClH/c21-17-15-13-6-7-14(12-13)16(15)18(22)20(17)11-5-4-10-19-8-2-1-3-9-19;/h6-7,13-16H,1-3,8-12H2;1H |
Clave InChI |
RFSQNANKQXTFHG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC#CCN2C(=O)C3C4CC(C3C2=O)C=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


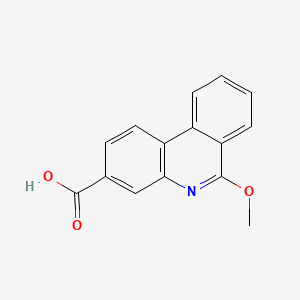
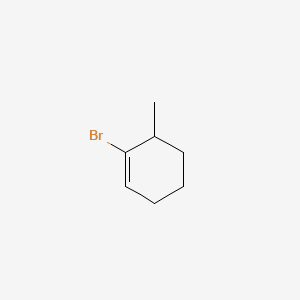
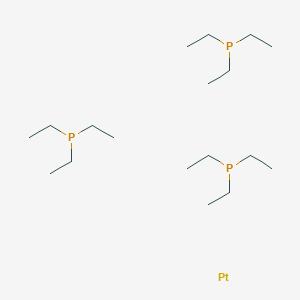
![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)
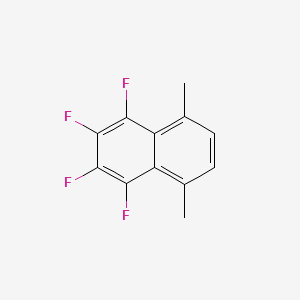
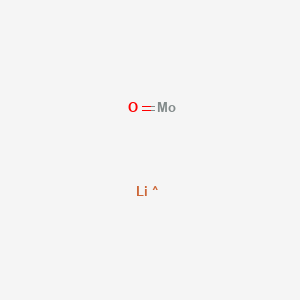

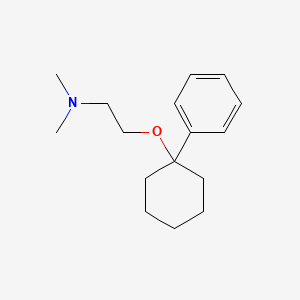
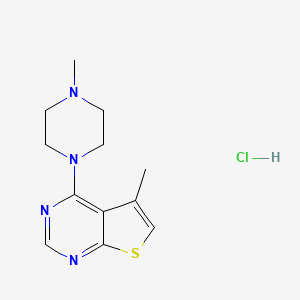

![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)

